molecular formula C16H14BrNO3S B2873070 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1428358-13-7

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2873070
CAS No.: 1428358-13-7
M. Wt: 380.26
InChI Key: ZQRXQGFSALBQJO-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, furan rings, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Introduction of the bromine atom into a furan ring.

    Amidation: Formation of the carboxamide group by reacting an appropriate acid chloride with an amine.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the furan and thiophene rings.

Industrial Production Methods

Industrial production methods would likely involve

Properties

IUPAC Name

5-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c17-15-4-3-14(21-15)16(19)18(10-12-6-8-20-11-12)7-5-13-2-1-9-22-13/h1-4,6,8-9,11H,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXQGFSALBQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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